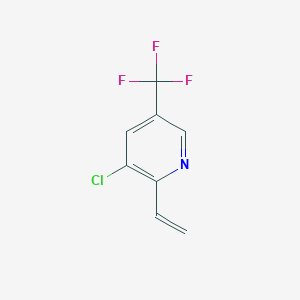

Pyridine, 3-chloro-2-ethenyl-5-(trifluoromethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-5-(trifluoromethyl)-2-vinylpyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds. This compound is characterized by the presence of a chloro group at the 3-position, a trifluoromethyl group at the 5-position, and a vinyl group at the 2-position on the pyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(trifluoromethyl)-2-vinylpyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Vinylation: The vinyl group can be introduced through reactions such as the Heck reaction, which involves the coupling of a vinyl halide with a pyridine derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of 3-Chloro-5-(trifluoromethyl)-2-vinylpyridine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(trifluoromethyl)-2-vinylpyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The vinyl group can be reduced to an ethyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone).

Reduction: Reducing agents (e.g., hydrogen gas, sodium borohydride), catalysts (e.g., palladium on carbon).

Major Products

Substitution: Derivatives with different functional groups replacing the chloro group.

Oxidation: Aldehydes or carboxylic acids.

Reduction: Ethyl-substituted pyridine derivatives.

Scientific Research Applications

3-Chloro-5-(trifluoromethyl)-2-vinylpyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.

Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(trifluoromethyl)-2-vinylpyridine is influenced by its functional groups:

Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group can enhance the compound’s reactivity towards nucleophiles and electrophiles.

Vinyl Group: The vinyl group can participate in various addition reactions, making the compound a versatile intermediate in organic synthesis.

Chloro Group:

Comparison with Similar Compounds

Similar Compounds

3-Chloro-5-(trifluoromethyl)pyridine: Lacks the vinyl group, making it less versatile in certain synthetic applications.

2-Vinyl-5-(trifluoromethyl)pyridine: Lacks the chloro group, which limits its reactivity in substitution reactions.

3-Chloro-2-vinylpyridine: Lacks the trifluoromethyl group, which reduces its electron-withdrawing properties.

Uniqueness

3-Chloro-5-(trifluoromethyl)-2-vinylpyridine is unique due to the combination of its functional groups, which confer a high degree of reactivity and versatility. The presence of the trifluoromethyl group enhances its electron-withdrawing properties, while the vinyl and chloro groups provide multiple sites for chemical modification.

Biological Activity

Pyridine derivatives, particularly those containing trifluoromethyl groups, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Pyridine, 3-chloro-2-ethenyl-5-(trifluoromethyl)- , exploring its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C7H4ClF3N

Molecular Weight: 201.56 g/mol

IUPAC Name: 3-chloro-2-ethenyl-5-(trifluoromethyl)pyridine

The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can significantly influence the biological activity of the compound.

Research indicates that Pyridine, 3-chloro-2-ethenyl-5-(trifluoromethyl)- interacts with various biological targets, potentially affecting enzyme activity and cellular signaling pathways. The trifluoromethyl group enhances the compound's ability to modulate interactions with proteins and enzymes, which is critical for its pharmacological effects.

Antimicrobial Activity

One notable area of research is the compound's antimicrobial properties . Studies have shown that pyridine derivatives, including this compound, exhibit selective activity against certain pathogens. For instance, compounds with similar structures have been reported to inhibit the growth of Chlamydia trachomatis, a common sexually transmitted infection . The presence of electron-withdrawing groups like trifluoromethyl significantly enhances this activity.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. It has been observed that trifluoromethyl-substituted pyridines can inhibit various enzymes by altering their active sites or affecting substrate binding . This property can be particularly beneficial in drug development for diseases where enzyme modulation is a therapeutic target.

Case Studies

-

Study on Antichlamydial Activity :

- A study evaluated several pyridine derivatives for their ability to inhibit Chlamydia trachomatis. The results indicated that compounds with a trifluoromethyl group exhibited significant activity compared to their non-fluorinated counterparts. This suggests that the trifluoromethyl group plays a crucial role in enhancing biological efficacy .

-

SAR Studies :

- Structure-activity relationship (SAR) studies have demonstrated that modifications in the pyridine ring can lead to varying degrees of biological activity. For example, the introduction of different substituents at specific positions on the ring can either enhance or diminish antimicrobial efficacy .

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| Pyridine, 3-chloro-2-ethenyl-5-(trifluoromethyl)- | Antimicrobial (active against Chlamydia) | Enzyme inhibition |

| Similar Pyridine Derivative | Moderate antimicrobial | Less effective without trifluoromethyl |

Properties

IUPAC Name |

3-chloro-2-ethenyl-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3N/c1-2-7-6(9)3-5(4-13-7)8(10,11)12/h2-4H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTBOBEMIYGCEAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=C(C=N1)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.